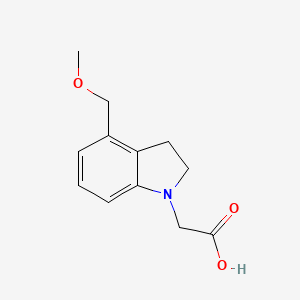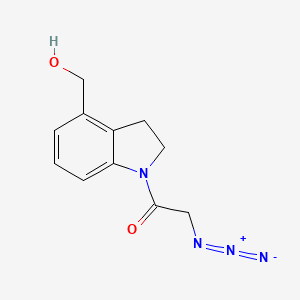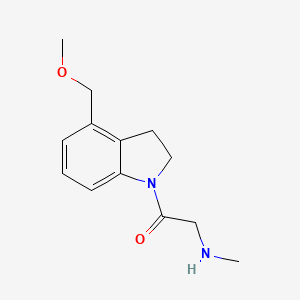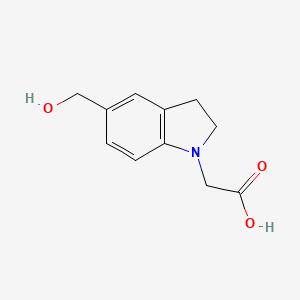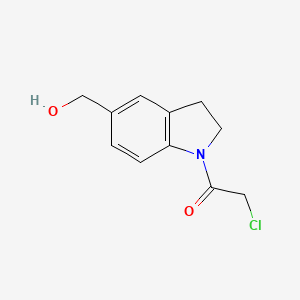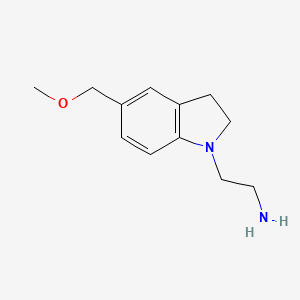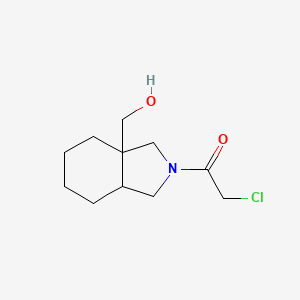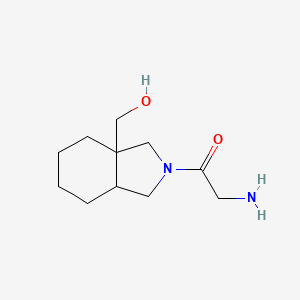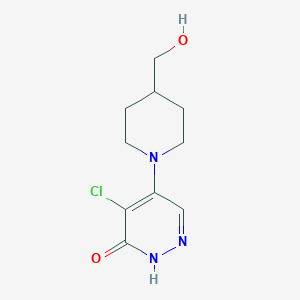
4-chloro-5-(4-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one
Vue d'ensemble
Description
4-chloro-5-(4-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one, also known as 4-Chloro-5-HM-Pyridazinone, is a small molecule that has been studied for its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. It is an important compound in the field of medicinal chemistry and has been used in various studies to investigate its potential therapeutic applications.
Applications De Recherche Scientifique
Anticonvulsant Properties
Research by Georges et al. (1989) revealed that derivatives of pyridazin-3(2H)-one, including structures similar to 4-chloro-5-(4-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one, exhibit significant anticonvulsant properties. The study focused on the crystal structures and electronic properties of such compounds, highlighting the critical orientation and marked delocalization of the piperidine nitrogen lone pair towards the middle heterocycle, which could contribute to their pharmacological activity Georges et al., 1989.
Synthesis and Biological Activity
A series of heterocyclic systems, anticipated to possess biological activities, were synthesized via reactions involving 6-aryl-4-pyrazol-1-yl-pyridazin-3-one. This research highlights the versatility of pyridazin-3(2H)-one derivatives in generating compounds with potential biological applications, including anticonvulsant and possibly other therapeutic effects Youssef et al., 2005.
Antibacterial and Antioxidant Derivatives
Al-ayed (2011) explored the synthesis of compounds structurally related to pyridazin-3(2H)-one, focusing on derivatives with potential antibacterial and antioxidant activities. The study emphasizes the chemical versatility of pyridazin-3(2H)-one frameworks in medicinal chemistry, providing a foundation for developing new therapeutic agents with diverse biological functions Al-ayed, 2011.
Anticancer Agents Development
Research into pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines derivatives, which share a similar structural motif with 4-chloro-5-(4-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one, underscores the potential of such compounds as anticancer agents. The study focused on the synthesis of these derivatives and their effects on the proliferation and survival of cancer cells, indicating the broader applicability of the pyridazin-3(2H)-one core in cancer therapy Temple et al., 1983.
Propriétés
IUPAC Name |
5-chloro-4-[4-(hydroxymethyl)piperidin-1-yl]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c11-9-8(5-12-13-10(9)16)14-3-1-7(6-15)2-4-14/h5,7,15H,1-4,6H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYSEWMDAZUEKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=C(C(=O)NN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5-(4-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



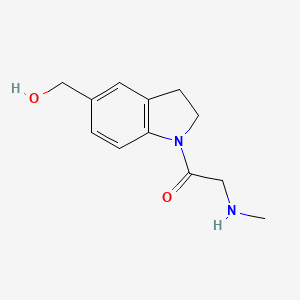
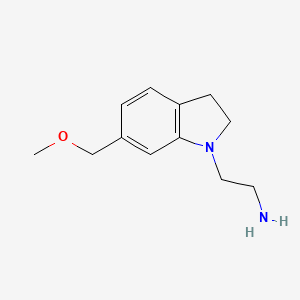

![2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid](/img/structure/B1478516.png)
